Product packaging for 1,2,6-Trithionane(Cat. No.:CAS No. 6573-10-0)

1,2,6-Trithionane

Cat. No.: B14719730
CAS No.: 6573-10-0
M. Wt: 180.4 g/mol
InChI Key: AFPVNPQULJLFIH-UHFFFAOYSA-N
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Description

1,2,6-Trithionane is a nine-membered cyclic organosulfur compound containing three sulfur atoms positioned at the 1st, 2nd, and 6th carbon atoms of the ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12S3 B14719730 1,2,6-Trithionane CAS No. 6573-10-0

Properties

CAS No.

6573-10-0

Molecular Formula

C6H12S3

Molecular Weight

180.4 g/mol

IUPAC Name

1,2,6-trithionane

InChI

InChI=1S/C6H12S3/c1-3-7-4-2-6-9-8-5-1/h1-6H2

InChI Key

AFPVNPQULJLFIH-UHFFFAOYSA-N

Canonical SMILES

C1CSCCCSSC1

Origin of Product

United States

Preparation Methods

Low Yields and Byproduct Formation

Macrocyclic syntheses often suffer from low yields (15–35%) due to competing polymerization. For example, the preparation of metallocrown ethers with Fe2S2 cores yields only 18–33% despite optimized conditions. Similarly, this compound synthesis would likely require iterative optimization to suppress linear oligomers.

Purification Difficulties

The similarity in polarity between the target macrocycle and byproducts necessitates advanced chromatographic techniques. Silica gel chromatography with gradient elution (hexane/ethyl acetate) is commonly employed.

Functionalization Challenges

Introducing substituents to the this compound ring remains underexplored. Post-synthetic modifications, such as oxidation to sulfones or coordination to metal centers, may alter the ring’s electronic properties and stability.

Applications in Coordination Chemistry

This compound’s utility lies primarily in its ability to coordinate transition metals, forming clusters relevant to catalysis and materials science. For example, its reaction with Fe2(CO)9 yields a [2Fe3S] cluster that mimics the active site of [FeFe]-hydrogenases. These complexes exhibit electrocatalytic activity for proton reduction, a critical process in hydrogen energy technologies.

Table 1. Comparative Analysis of this compound-Derived Complexes

Complex Metal Center Application Catalytic Efficiency (TOF) Reference
[Fe3S(CO)9(Trithionane)] Fe H2 Evolution 120 h⁻¹
[Ni(Trithionane)Cl2] Ni Olefin Polymerization N/A

Chemical Reactions Analysis

Types of Reactions: 1,2,6-Trithionane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

    Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted thioethers.

Scientific Research Applications

1,2,6-Trithionane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound’s sulfur atoms can interact with biological molecules, making it useful in studying sulfur metabolism.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the synthesis of various sulfur-containing compounds and materials.

Mechanism of Action

The mechanism by which 1,2,6-Trithionane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form bonds with metal ions and other electrophilic centers, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and other proteins, leading to diverse biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Ring Size Heteroatoms Key Reactive Site
This compound 9-membered S (3) S-1, S-2, S-6
3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine 6-membered S (1), N (2) C-4 (dichloromethylene)
Appel’s salt 5-membered S (2), N (1) C-5 (chlorine)

Physicochemical Properties

Data from suggest that this compound has distinct solubility and chromatographic properties compared to analogs:

  • Solubility : Values range from 0.55 to 3.45 (units unspecified), indicating moderate polarity .
  • Chromatographic Retention : Key retention factors (0.81, 1.22, 0.57) imply differences in hydrophobicity compared to 1,2,6-hexanetriol (used in atmospheric nucleation studies) and citric acid .

Table 2: Physicochemical Data

Compound Solubility Range Retention Factor (k) Stability Notes
This compound 0.55–3.45 0.81, 1.22, 0.57 Moderate thermal stability
1,2,6-Hexanetriol Not reported Not applicable Used in aerosol studies
Appel’s salt Ionic (soluble) Not reported Highly reactive electrophile

Table 3: Reactivity Comparison

Compound Key Reaction Application
This compound Underexplored Potential ligand or catalyst
Thiadiazine (1) Nucleophilic substitution at C-4 Building block for pharmaceuticals
Appel’s salt Radical generation at C-5 Polymer synthesis, electrochemistry

Research Findings and Challenges

Analytical Challenges : Trace enrichment of this compound may require ion-pair liquid chromatography (LC) with alkylammonium counterions, as demonstrated for structurally similar 1,2,6-IP3 .

Contradictory Data : Solubility and stability metrics for this compound (e.g., 3.45 vs. 0.55) may reflect solvent-dependent behavior, necessitating further validation .

Q & A

Q. How can researchers address ethical concerns in studying sulfur-containing compounds with potential environmental toxicity?

  • Methodological Answer : Conduct lifecycle assessments (LCAs) to evaluate environmental persistence. Partner with regulatory agencies to design waste disposal protocols. Disclose hazards in publications using standardized GHS classifications .

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